8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
説明
Core Scaffold Optimization in Purine-2,6-dione Derivatives
The purine-2,6-dione scaffold serves as the foundational framework for this compound, providing a balance of hydrogen-bonding capacity, aromatic stacking potential, and metabolic stability. Structural analyses of analogous derivatives highlight the importance of substitutions at positions 7 and 8 for modulating receptor affinity and selectivity. In this molecule, the 3-methyl group at position 3 stabilizes the bicyclic system through steric hindrance, reducing conformational flexibility and enhancing binding pocket complementarity.
Comparative studies of purine-2,6-dione derivatives demonstrate that nitrogen atom positioning within the diazepine ring system creates preferential interactions with serine and aspartate residues in G-protein-coupled receptor binding pockets. The 2,6-dione motif engages in bidentate hydrogen bonding with conserved receptor residues, while the tetrahydro configuration at positions 2,3,6,7 introduces partial saturation that improves aqueous solubility compared to fully aromatic purine analogs. Molecular dynamics simulations of similar scaffolds reveal that planarity deviations introduced by the tetrahydro modification reduce π-π stacking interactions but increase van der Waals contacts with hydrophobic subpockets.
Role of Piperazinyl Substituents in Target Selectivity
The 8-position piperazinyl substitution represents a critical design element for achieving dual receptor modulation capabilities. X-ray crystallographic data from related compounds show that the piperazine nitrogen atoms coordinate with conserved acidic residues (Glu/Asp) in serotonin receptor subtypes, while the aromatic benzyl group participates in edge-to-face interactions with tyrosine residues. In this derivative, the 4-[(2,6-dichlorophenyl)methyl]piperazine extension creates a T-shaped steric profile that preferentially fits into the 5-HT1A receptor's accessory pocket over other serotonin receptor subtypes.
Molecular docking analyses indicate that the piperazine linker adopts a chair conformation when bound to 5-HT1A, with the dichlorophenyl group extending into a lipophilic cleft lined by Leu-228 and Val-235. This spatial arrangement explains the compound's >100-fold selectivity for 5-HT1A over 5-HT7 receptors observed in radioligand displacement assays of structurally similar molecules. The flexibility of the piperazine moiety enables adaptive binding to both orthosteric and allosteric sites, as demonstrated by kinetic studies showing biphasic dissociation curves in functional assays.
Impact of Dichlorophenyl and Isobutyl Moieties on Pharmacophore Geometry
The 2,6-dichlorophenyl group attached to the piperazine nitrogen introduces strategic halogen bonding capabilities while maintaining optimal Cl-Cl interatomic distances (3.1–3.3 Å) for simultaneous interactions with backbone carbonyl groups in the receptor's transmembrane domain. Density functional theory calculations predict that the dichloro substitution pattern creates an electrostatic potential surface complementary to the 5-HT1A receptor's subpocket B, with calculated interaction energies of −9.8 kcal/mol for chlorine-oxygen contacts.
At position 7, the 2-methylpropyl (isobutyl) chain adopts a gauche conformation that minimizes steric clash with the purine core while projecting into a hydrophobic receptor subpocket. Comparative molecular field analysis (CoMFA) of analogous 7-alkyl derivatives demonstrates a strong correlation (r² = 0.89) between isobutyl chain length and receptor residence time, with optimal van der Waals interactions achieved at 4–5 Å penetration depth into the binding cavity. This substitution pattern increases logP by 0.8 units compared to shorter alkyl chains, enhancing blood-brain barrier permeability as confirmed by in vitro PAMPA assays of related structures.
The synergistic effects of these substituents create a three-point pharmacophore model:
- Purine-2,6-dione core for hydrogen bonding network formation
- Piperazinyl-dichlorophenyl system for selective receptor docking
- Isobutyl chain for membrane penetration and hydrophobic stabilization
特性
IUPAC Name |
8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-9-7-27(8-10-28)12-14-15(22)5-4-6-16(14)23/h4-6,13H,7-12H2,1-3H3,(H,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOCHBKWCVTKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2,6-dichlorobenzyl chloride under basic conditions to form the intermediate 4-[(2,6-dichlorophenyl)methyl]piperazine. This intermediate is then reacted with a purine derivative, such as 3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where the dichlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the purine ring, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.
科学的研究の応用
8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-d
生物活性
The compound 8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known as EVT-3074922, is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24Cl2N6O2
- Molecular Weight : 451.35 g/mol
- CAS Number : 898408-25-8
- IUPAC Name : 8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The key mechanisms include:
- Inhibition of Proinflammatory Cytokines : The compound has demonstrated the ability to suppress the release of proinflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. This suggests a potential role in treating neuroinflammatory conditions .
- Neuroprotective Effects : In models of neurodegeneration, particularly Parkinson's disease (PD), the compound has shown protective effects on dopaminergic neurons by inhibiting microglial activation and reducing oxidative stress .
- Interaction with Receptors : The piperazine moiety allows for interactions with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroinflammation Model :
In a study examining the effects of EVT-3074922 on LPS-induced neuroinflammation, it was found that treatment significantly reduced nitric oxide production and expression of iNOS and COX-2 in BV2 microglial cells. This indicates a strong anti-inflammatory profile that could be beneficial in neurodegenerative diseases . -
Parkinson's Disease Model :
In vivo studies using MPTP-intoxicated mice demonstrated that prophylactic administration of the compound resulted in decreased behavioral deficits and preservation of dopaminergic neurons. The results suggest that EVT-3074922 may offer therapeutic benefits for PD by targeting neuroinflammation .
類似化合物との比較
Key Compounds:
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (Compound 8 in ):
- Shares a dichlorophenyl-piperazine moiety but includes an acetyl linker and methyl groups at positions 1 and 3.
- Demonstrated potent vasodilatory activity (compared to cilostazol), attributed to electron-withdrawing dichloro substitutions enhancing PDE3 inhibition .
8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione ():
- Substitutes the dichlorophenyl group with a furan-carbonyl group.
- Reduced halogen content may lower target affinity compared to dichloro analogs, though furan’s π-π interactions could compensate .
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione ():
Structural Comparison Table:
Bioactivity and Mechanism of Action
- Electron-Withdrawing Groups : The 2,6-dichlorophenyl group in the target compound likely enhances binding to PDE isoforms or kinases, similar to dichloro-substituted analogs showing 70%+ similarity to HDAC inhibitors (e.g., SAHA) in Tanimoto indexing .
- Piperazine Flexibility : Piperazine moieties enable interactions with catalytic sites (e.g., PDE3, kinases), as seen in compound 8 (), which outperformed cilostazol in vasodilation .
- Hydrophobic Substituents : The isobutyl group at the 7-position may improve membrane permeability compared to bulkier phenylpropyl chains (), though this requires empirical validation.
Computational and Experimental Insights
- Similarity Metrics : Tanimoto and Dice coefficients () could quantify structural resemblance between the target compound and analogs. For example, dichlorophenyl-bearing compounds may cluster together in bioactivity profiles .
- Kinase Inhibition Potential: Analogous purine-dione derivatives () inhibit kinases like GSK3β, suggesting the target compound may share similar targets due to its piperazine-purine scaffold .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
